

physical and chemical properties of 1-Aminocyclobutanecarboxylic acid

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Compound of Interest

1-Aminocyclobutanecarboxylic acid

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1-Aminocyclobutanecarboxylic Acid: A Technical Guide for Researchers

An in-depth guide on the physical, chemical, and biological properties of **1- Aminocyclobutanecarboxylic Acid**, tailored for researchers, scientists, and drug development professionals.

Introduction

1-Aminocyclobutanecarboxylic acid (ACBC) is a cyclic, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and neuroscience. Its rigid cyclobutane ring imparts conformational constraints, making it a valuable building block in the design of peptidomimetics and other bioactive molecules[1]. Notably, ACBC is recognized for its activity as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system[2]. This guide provides a comprehensive overview of the physical and chemical properties of ACBC, detailed experimental protocols for their determination, and an exploration of its role in NMDA receptor signaling.

Physical and Chemical Properties



The fundamental physical and chemical characteristics of **1-Aminocyclobutanecarboxylic acid** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Property	Value	Reference
IUPAC Name	1-aminocyclobutane-1- carboxylic acid	[3]
Synonyms	ACBC, 1-Amino-1- cyclobutanecarboxylic acid	[4]
CAS Number	22264-50-2	[4]
Molecular Formula	C ₅ H ₉ NO ₂	[3]
Molecular Weight	115.13 g/mol	[4]
Appearance	White crystalline powder	[1]
Melting Point	261 °C (decomposes)	
Solubility	Soluble in water.	[5]
pKa Values	See Section 3.2 for determination protocol.	

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **1-Aminocyclobutanecarboxylic acid**.

Determination of Aqueous Solubility

This protocol outlines a method to quantify the solubility of **1-Aminocyclobutanecarboxylic acid** in water at a given temperature.

Principle: A saturated solution of the compound is prepared, and the concentration of the dissolved solid is determined gravimetrically after evaporation of the solvent.

Materials:



- 1-Aminocyclobutanecarboxylic acid
- Distilled water
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters, 0.45 μm)
- Analytical balance
- Evaporating dish
- Oven

Procedure:

- Add an excess amount of 1-Aminocyclobutanecarboxylic acid to a known volume of distilled water in a sealed container.
- Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved particles.
- Accurately weigh a clean, dry evaporating dish.
- Transfer the filtered solution to the weighed evaporating dish.
- Place the evaporating dish in an oven at a temperature sufficient to evaporate the water without decomposing the compound (e.g., 80-100 °C).
- Once the water has completely evaporated, cool the dish in a desiccator and weigh it again.



- The mass of the dissolved solid is the difference between the final and initial weights of the evaporating dish.
- Calculate the solubility in g/100 mL.

Determination of pKa Values by Titration

This protocol describes the determination of the acid dissociation constants (pKa) for the carboxylic acid and amino groups of **1-Aminocyclobutanecarboxylic acid** using acid-base titration.

Principle: The pKa values correspond to the pH at the half-equivalence points in a titration curve of the amino acid with a strong base[6].

Materials:

- 1-Aminocyclobutanecarboxylic acid
- 0.1 M Hydrochloric acid (HCl) solution, standardized
- 0.1 M Sodium hydroxide (NaOH) solution, standardized
- · pH meter, calibrated
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Accurately weigh a sample of 1-Aminocyclobutanecarboxylic acid and dissolve it in a known volume of distilled water.
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
- Record the initial pH of the solution.



- If starting from the fully protonated form, titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.
- After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
- Continue the titration until the pH shows a sharp increase and then levels off.
- Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- The first pKa (pKa₁) corresponds to the pH at the midpoint of the first buffer region (halfway to the first equivalence point).
- The second pKa (pKa₂) corresponds to the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure of **1- Aminocyclobutanecarboxylic acid** by observing the magnetic properties of its atomic nuclei.

Protocol (for ¹H and ¹³C NMR):

- Sample Preparation: Dissolve 5-10 mg of **1-Aminocyclobutanecarboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, due to its solubility in water). Transfer the solution to an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Principle: FTIR spectroscopy identifies the functional groups present in **1**-**Aminocyclobutanecarboxylic acid** by measuring the absorption of infrared radiation.



Protocol (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of 1-Aminocyclobutanecarboxylic
 acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
 mortar and pestle until a fine, homogeneous powder is obtained[7].
- Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Principle: Mass spectrometry measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight and elemental composition of **1- Aminocyclobutanecarboxylic acid**.

Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of **1-Aminocyclobutanecarboxylic acid** in a suitable solvent (e.g., water or methanol).
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
- Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

Biological Activity and Signaling Pathways

1-Aminocyclobutanecarboxylic acid is a known partial agonist at the glycine co-agonist site of the NMDA receptor[2]. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

Upon binding of glutamate and **1-Aminocyclobutanecarboxylic acid** (acting as a glycine mimetic), the NMDA receptor channel opens, allowing the influx of Ca^{2+} and Na^{+} into the neuron and the efflux of K^{+} . The influx of Ca^{2+} is a critical event that triggers a cascade of downstream signaling pathways.





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NMDA Receptor signaling cascade initiated by co-agonist binding.

Experimental Workflow for Biological Activity Assessment

To study the effects of **1-Aminocyclobutanecarboxylic acid** on NMDA receptor function, various experimental approaches can be employed. A common workflow involves electrophysiological recordings from neurons or cell lines expressing NMDA receptors.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This technique allows for the direct measurement of ion currents flowing through NMDA receptors in the membrane of a single cell in response to the application of **1-Aminocyclobutanecarboxylic acid**.

General Workflow:

- Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293 cells) expressing the desired NMDA receptor subunits.
- Recording Setup: Place the cell culture dish on the stage of an inverted microscope equipped with micromanipulators.
- Patch Pipette: Pull a glass micropipette and fill it with an appropriate intracellular solution.
- Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

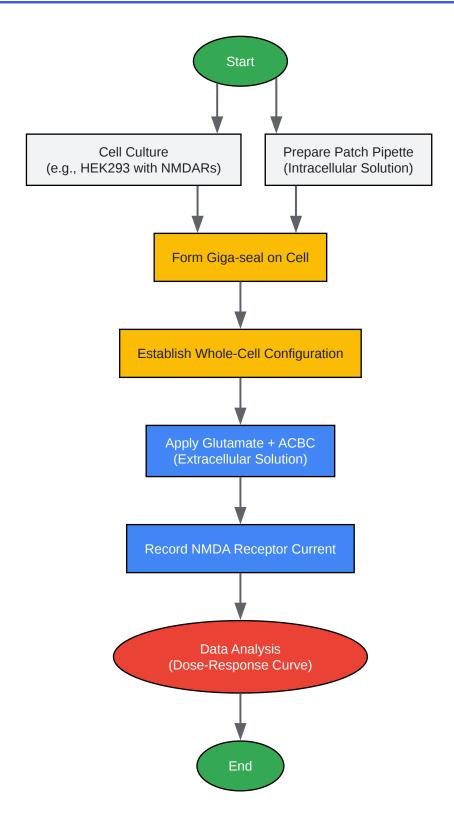






- Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
- Drug Application: Perfuse the cell with an extracellular solution containing a known concentration of glutamate and varying concentrations of **1-Aminocyclobutanecarboxylic** acid.
- Data Acquisition: Record the resulting ion currents using a patch-clamp amplifier and data acquisition software.





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Workflow for assessing ACBC activity using patch-clamp electrophysiology.

Conclusion



1-Aminocyclobutanecarboxylic acid is a valuable chemical tool for probing the function of NMDA receptors. A thorough understanding of its physical, chemical, and biological properties, facilitated by the experimental protocols outlined in this guide, is essential for its effective application in research and drug development. The provided methodologies and workflows serve as a foundational resource for scientists investigating the therapeutic potential of modulating NMDA receptor activity.

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